molecular formula C11H13N3O3 B12347984 2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid

2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid

Cat. No.: B12347984
M. Wt: 235.24 g/mol
InChI Key: NCNGUNFGOQGXHJ-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid is a heterocyclic compound that features a pyridine ring fused with a diazinane ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid is unique due to its specific combination of a pyridine ring with a diazinane ring and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid

InChI

InChI=1S/C11H13N3O3/c15-9(16)4-8-6-13-10(14-11(8)17)7-2-1-3-12-5-7/h1-3,5,8,10,13H,4,6H2,(H,14,17)(H,15,16)

InChI Key

NCNGUNFGOQGXHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(N1)C2=CN=CC=C2)CC(=O)O

Origin of Product

United States

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